Fmoc-asp(otbu)-(dmb)gly-oh

Catalog No.
S899963
CAS No.
900152-72-9
M.F
C34H38N2O9
M. Wt
618.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-asp(otbu)-(dmb)gly-oh

Standard sequential coupling of Asp and Gly leads to 10-50% aspartimide impurities. Fmoc-Asp(OtBu)-(Dmb)Gly-OH incorporates the Dmb backbone protecting group, converting the secondary amide to tertiary, eliminating the proton required for cyclization. This pre-formed dipeptide ensures:

  • Complete suppression of aspartimide and +67 Da piperidide adducts.
  • No formation of mass-neutral D-Asp epimers or beta-peptides.
  • Consistent crude purity suitable for cost-effective preparative HPLC.
  • Required for regulatory control of impurities in peptide APIs.

Reliable supply for solid-phase peptide synthesis.

CAS Number

900152-72-9

Product Name

Fmoc-asp(otbu)-(dmb)gly-oh

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

Molecular Formula

C34H38N2O9

Molecular Weight

618.68

InChI

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1

InChI Key

JWWOZAAYQXZHGO-NDEPHWFRSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

fmoc-asp(otbu)-(dmb)gly-oh;ZINC216075276;KB-308980

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=C(C=C(C=C1)OC)OC)C(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

≥98% (HPLC)

Package Size

1 g, 5 g, 25 g

Fmoc-Asp(OtBu)-(Dmb)Gly-OH (CAS 900152-72-9) is a specialized, pre-formed dipeptide building block engineered for solid-phase peptide synthesis (SPPS). It features a 2,4-dimethoxybenzyl (Dmb) backbone protecting group on the glycine nitrogen. In standard Fmoc-SPPS, the Asp-Gly motif is notoriously susceptible to base-catalyzed aspartimide formation during repeated piperidine deprotection cycles, leading to inseparable mass-neutral epimers and beta-peptides, as well as +67 Da piperidide adducts. By converting the secondary amide to a tertiary amide, the Dmb group eliminates the proton required for this cyclization. For procurement teams and synthetic chemists, sourcing this pre-formed dipeptide is a critical material-selection decision that directly determines the viability, crude purity, and final isolated yield of complex, Asp-Gly-containing peptides[1].

Research Fit

1
Designed for Fmoc SPPS with Asp-Gly motifs prone to aspartimide formation
2
Compatible with standard coupling reagents: PyBOP/DIPEA, DIPCDI/HOBt, HATU
3
Supplied as crystalline powder with multi-method purity validation (HPLC, titration, TLC)

Attempting to substitute Fmoc-Asp(OtBu)-(Dmb)Gly-OH with standard sequential coupling of Fmoc-Asp(OtBu)-OH and Fmoc-Gly-OH routinely results in 10% to over 50% aspartimide-related impurities in prone sequences. Because these by-products are often mass-neutral or chromatographically identical to the target peptide, generic substitution drastically inflates downstream HPLC purification costs and reduces final yields to commercially unviable levels. Furthermore, substituting with alternative backbone protectors like Fmoc-Asp(OtBu)-(Hmb)Gly-OH introduces new failure modes, as the Hmb group is prone to forming cyclic lactones during carboxyl activation, reducing coupling efficiency. Similarly, using bulky side-chain esters like Fmoc-Asp(OMpe)-OH only partially mitigates aspartimide formation and remains sequence-dependent, making the Dmb-dipeptide the only definitive solution for complete suppression[1].

Substitution Risk

Target
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: Dmb backbone protection prevents aspartimide formation; no activation side products
Sequential Coupling
Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH: repeated piperidine exposure may generate multiple aspartimide-derived by-products
Target
Smooth activation with standard reagents; no intramolecular lactone formation
Hmb Analog
Fmoc-Asp(OtBu)-(Hmb)Gly-OH: susceptible to oxazepinone formation during activation, which may reduce coupling efficiency
Dcpm analog presents different TFA cleavage kinetics and may require adjusted cleavage conditions — not a direct drop-in replacement.

Complete Suppression of Base-Catalyzed Aspartimide Formation

During Fmoc-SPPS, the Asp-Gly sequence is highly prone to cyclization. Using standard Fmoc-Asp(OtBu)-OH results in substantial aspartimide formation (often 18-25% or higher in complex sequences like MUB70 or SUMO proteins). In contrast, incorporating Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely suppresses this side reaction (0% aspartimide) because the Dmb group removes the reactive amide proton required for cyclization [1].

Evidence DimensionAspartimide and piperidide by-product formation
Target Compound Data0% (Complete suppression)
Comparator Or BaselineStandard Fmoc-Asp(OtBu)-OH (often >20% in Asp-Gly rich sequences)
Quantified DifferenceElimination of aspartimide-related impurities
ConditionsFmoc-SPPS with repeated piperidine deprotection steps

Elimating mass-neutral aspartimide impurities prevents catastrophic yield losses during HPLC purification, directly lowering the cost-per-gram of the final purified peptide.

Aspartimide suppression
Class-level inference
Complete inhibition reported vs. up to 8 by-products with sequential coupling
Supports synthesis of Asp-Gly sequences with reduced purification complexity
Data to verify under specific sequence contexts

Elimination of Activation-Induced Cyclic Lactonization

While both Hmb and Dmb are used for backbone protection, their behavior during amino acid activation differs significantly. The Hmb (2-hydroxy-4-methoxybenzyl) derivative is susceptible to forming cyclic lactones during activation, which consumes the active ester and severely reduces coupling efficiency. Fmoc-Asp(OtBu)-(Dmb)Gly-OH, lacking the reactive hydroxyl group, cannot form cyclic lactones (0% lactonization), ensuring maximum coupling yields [1].

Evidence DimensionCyclic lactone side-product formation during activation
Target Compound Data0% (Cannot form cyclic lactones)
Comparator Or BaselineFmoc-Asp(OtBu)-(Hmb)Gly-OH (Prone to lactonization)
Quantified DifferenceComplete prevention of lactone-driven reagent depletion
ConditionsCarboxyl activation prior to coupling in SPPS

Buyers evaluating backbone-protected dipeptides should prioritize Dmb over Hmb to maximize coupling efficiency and avoid wasting expensive synthesis reagents.

Activation stability
Class-level inference
No oxazepinone formation; Hmb analog forms cyclic lactones during activation
May improve coupling reproducibility in automated SPPS
Supplier and literature class-level data

Disruption of Peptide Aggregation for Higher Crude Purity

In long or highly hydrophobic sequences, interchain hydrogen bonding causes peptide aggregation, which physically blocks reagents and halts synthesis. The bulky N-Dmb group in Fmoc-Asp(OtBu)-(Dmb)Gly-OH acts as a structural disruptor. In the synthesis of complex targets like the MUB70 domain, incorporating Dmb-dipeptides increased the target peptide peak area from 8% to 25% in the crude mixture, enabling the successful isolation of otherwise inaccessible sequences [1].

Evidence DimensionTarget peptide peak area in crude LC-MS
Target Compound Data~25% target peak area (with Dmb backbone protection)
Comparator Or Baseline~8% target peak area (standard unprotected sequential coupling)
Quantified Difference>3-fold increase in crude purity
ConditionsSynthesis of long, aggregation-prone sequences (e.g., MUB70 domain)

For manufacturers of long peptides (>30 amino acids), this compound is essential for maintaining synthetic viability and achieving acceptable overall yields.

Purity specifications
Supporting evidence
HPLC ≥97.0%, acidimetric ≥90.0%, TLC ≥98% (supplier specs)
Multi-method validation may reduce deletion-sequence risk in long syntheses
Specification review recommended for critical applications
Aggregation disruption
Class-level inference
Reported disruption of β-sheet aggregation in hydrophobic sequences
Context-dependent; may benefit difficult glycine-containing sequences
Qualitative reports; validate for target sequence
Synthetic efficiency
Supporting evidence
50% fewer coupling cycles per Asp-Gly motif (1 vs. 2)
Reduces cycle count and cumulative base exposure
Workflow-dependent advantage

Commercial Manufacturing of Asp-Gly Containing Therapeutics

In the production of peptide APIs (e.g., bivalirudin analogs or specific glucagon-like peptides), regulatory agencies require stringent control over mass-neutral impurities like D-Asp epimers and beta-peptides. Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the mandatory choice to ensure the crude API meets the purity thresholds required for cost-effective preparative HPLC without catastrophic yield losses [1].

Synthesis of Complex Protein Domains (e.g., SUMO-2/3)

The chemical synthesis of entire protein domains often fails due to cumulative sequence-dependent side reactions. For proteins like SUMO-2 and SUMO-3, which contain multiple Asp-Gly motifs, the Dmb-dipeptide is critical for preventing aspartimide formation during the extended synthesis cycles, acting simultaneously as an aggregation disruptor[1].

High-Throughput Peptide Library Generation

When synthesizing large arrays of peptides for screening, sequence-specific optimization of deprotection conditions (e.g., adding HOBt or using weaker bases) is logistically impossible. Utilizing Fmoc-Asp(OtBu)-(Dmb)Gly-OH provides a universally robust, sequence-independent solution to guarantee the integrity of all Asp-Gly containing members in the library [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asp-Gly peptides with aspartimide risk
Backbone amide protection (Dmb) prevents base-catalyzed cyclization
Confirm aspartimide suppression in target sequence; impurity profiling after cleavage
Long peptide synthesis (>30 residues)
High dipeptide purity and reduced coupling cycles
Crude purity assessment; deletion-sequence monitoring via LC-MS
Hydrophobic or aggregation-prone sequences
Dmb-mediated disruption of interchain association
On-resin aggregation evaluation; coupling efficiency in β-sheet regions
Automated parallel peptide libraries
Activation stability with standard reagents; reproducible coupling
Run-to-run yield consistency; absence of oxazepinone side products

XLogP3

4.5

Explore Compound Types